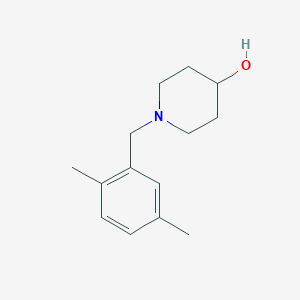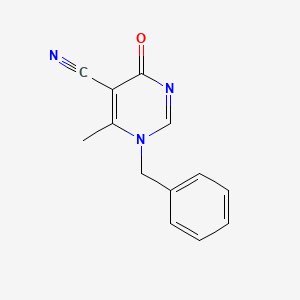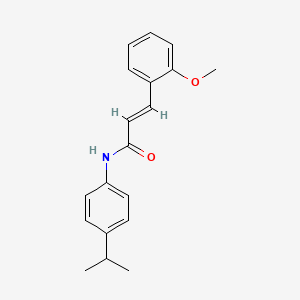
6-(methylthio)-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multicomponent cyclocondensation reactions, Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, and subsequent modifications to introduce various functional groups. For example, a study detailed the synthesis of polyhydroquinoline scaffolds through a cyclocondensation reaction incorporating enaminones and active methylene compounds, showing the versatility of synthesis strategies for tetrahydroisoquinoline derivatives (Sapariya et al., 2017).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives has been extensively studied using techniques like X-ray crystallography and spectroscopic methods. These studies reveal the conformational dynamics and electronic properties of the compounds, which are crucial for understanding their biological activities. For instance, research on novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one demonstrated detailed molecular geometry and electronic structure analysis through density functional theory (DFT) (Fatma et al., 2017).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including N-alkylation, acylation, and nucleophilic addition, which modify their chemical properties and biological activity. These reactions are pivotal for the synthesis of compounds with desired pharmacological properties. Studies on the synthesis and pharmacological evaluation of derivatives as antihypertensive agents illustrate the importance of structural modifications to enhance biological activity (Watanuki et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in drug development. Crystallographic studies provide insights into the solid-state structure and intermolecular interactions, influencing the compound's stability and solubility. For example, research on isoquinolinedione derivatives detailed their crystal structure, highlighting hydrogen bonding and molecular packing (Fun et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, define the scope of use and application of tetrahydroisoquinoline derivatives. These properties are often investigated through experimental studies and theoretical calculations to optimize the compounds for specific biological targets and applications. For instance, synthesis and characterization studies of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines highlighted their antimicrobial activity, showcasing the relationship between chemical structure and biological function (Zaki et al., 2019).
Propriétés
IUPAC Name |
(6-methylsulfanyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-piperidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-26-21-9-8-20-15-24(12-10-18(20)13-21)22(25)17-6-4-16(5-7-17)19-3-2-11-23-14-19/h4-9,13,19,23H,2-3,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIHFXICAASLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(CN(CC2)C(=O)C3=CC=C(C=C3)C4CCCNC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5674357.png)
![2-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5674360.png)
![3-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5674363.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5674364.png)

![(1S*,5R*)-3-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5674395.png)

![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide](/img/structure/B5674412.png)
![4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide](/img/structure/B5674419.png)

![methyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5674449.png)
![6-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5674450.png)
![N-benzyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5674469.png)